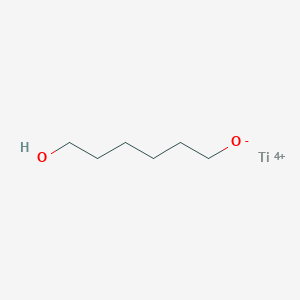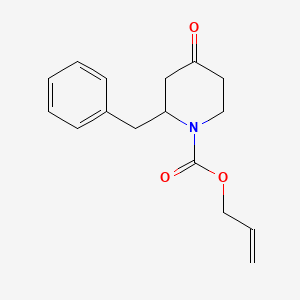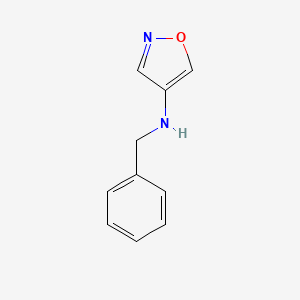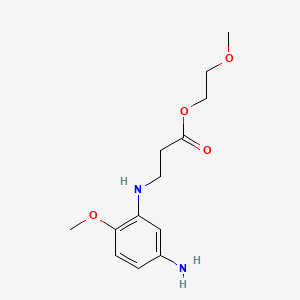![molecular formula C12H22Cl2N2O B13771827 [3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride CAS No. 64050-96-0](/img/structure/B13771827.png)
[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride is a chemical compound with the molecular formula C12H22Cl2N2O and a molecular weight of 281.222 g/mol. This compound is known for its unique structure, which includes two trimethylazanium groups and a hydroxyl group attached to a phenyl ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of [3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride typically involves the reaction of a phenyl derivative with trimethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using continuous flow reactors to achieve higher yields and purity levels.
Chemical Reactions Analysis
[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The trimethylazanium groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of [3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various physiological effects.
Comparison with Similar Compounds
[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride can be compared with other similar compounds, such as:
[3-hydroxy-4-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride: Differing by the position of the hydroxyl group on the phenyl ring.
[3-hydroxy-5-(dimethylazaniumyl)phenyl]-dimethylazanium;dichloride: Differing by the number of methyl groups attached to the azanium groups.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and properties.
Properties
CAS No. |
64050-96-0 |
|---|---|
Molecular Formula |
C12H22Cl2N2O |
Molecular Weight |
281.22 g/mol |
IUPAC Name |
[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride |
InChI |
InChI=1S/C12H21N2O.2ClH/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10;;/h7-9H,1-6H3;2*1H/q+1;;/p-1 |
InChI Key |
KMOLOOJMKSFREQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1=CC(=CC(=C1)O)[N+](C)(C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-7-yl)propyl]azaniumchloride](/img/structure/B13771748.png)

![7-Methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771755.png)
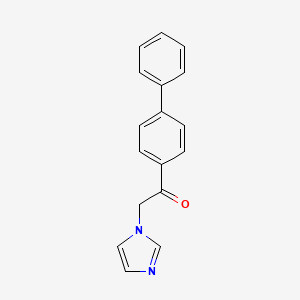
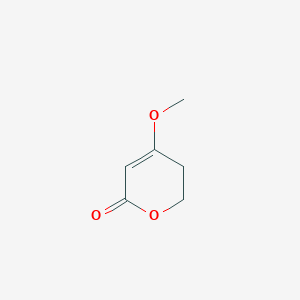
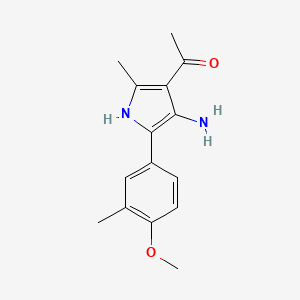

![7,18-Bis[2-(4-methoxyphenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13771780.png)

